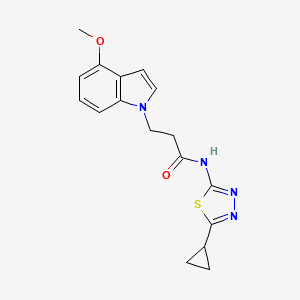

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 5 and a propanamide linker connecting to a 4-methoxyindole moiety. The compound’s structure combines heterocyclic and aromatic elements, which are common in bioactive molecules targeting enzymes or receptors.

Synthesis of such compounds typically involves carbodiimide-mediated coupling (e.g., EDCI/HOBt) between a carboxylic acid derivative and an amine-containing heterocycle, as seen in and . The cyclopropyl group on the thiadiazole ring may enhance metabolic stability compared to bulkier substituents, while the 4-methoxyindole moiety could influence receptor binding affinity due to its electron-donating properties .

Properties

Molecular Formula |

C17H18N4O2S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyindol-1-yl)propanamide |

InChI |

InChI=1S/C17H18N4O2S/c1-23-14-4-2-3-13-12(14)7-9-21(13)10-8-15(22)18-17-20-19-16(24-17)11-5-6-11/h2-4,7,9,11H,5-6,8,10H2,1H3,(H,18,20,22) |

InChI Key |

YFKCKZBTQRCNJB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=NN=C(S3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Cyclopropanecarbohydrazide Formation

Cyclopropanecarboxylic acid is first converted to its hydrazide derivative via reaction with hydrazine hydrate. This intermediate is critical for subsequent thiadiazole ring formation.

Reaction Conditions:

-

Reactants: Cyclopropanecarboxylic acid (1.0 equiv), hydrazine hydrate (1.2 equiv)

-

Solvent: Ethanol (reflux, 6–8 hours)

-

Yield: 85–90%

Thiadiazole Ring Cyclization

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of a dehydrating agent to form the thiadiazole ring.

Procedure:

-

Cyclopropanecarbohydrazide (1.0 equiv) is treated with CS₂ (2.0 equiv) in anhydrous ethanol.

-

Concentrated sulfuric acid (H₂SO₄) is added dropwise at 0–5°C to initiate cyclization.

-

The mixture is stirred at room temperature for 12 hours, followed by neutralization with aqueous NaHCO₃.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–25°C |

| Yield | 70–75% |

| Purity (HPLC) | ≥95% |

This step yields 5-cyclopropyl-1,3,4-thiadiazol-2-amine, characterized by a distinctive singlet at δ 2.1 ppm (cyclopropyl CH₂) in ¹H NMR.

Functionalization of the Indole Moiety

The 4-methoxy-1H-indol-1-yl group is synthesized separately and functionalized with a propanamide chain.

Synthesis of 4-Methoxyindole

4-Methoxyindole is prepared via the Fischer indole synthesis, utilizing 4-methoxyphenylhydrazine and pyruvic acid under acidic conditions.

Optimized Conditions:

-

Reactants: 4-Methoxyphenylhydrazine (1.0 equiv), pyruvic acid (1.1 equiv)

-

Catalyst: ZnCl₂ (0.1 equiv)

-

Solvent: Ethanol/H₂O (4:1 v/v, reflux, 8 hours)

-

Yield: 65–70%

Introduction of the Propanamide Chain

The indole nitrogen is alkylated with 3-bromopropanoyl chloride to attach the propanamide precursor.

Stepwise Process:

-

Alkylation: 4-Methoxyindole (1.0 equiv) is treated with 3-bromopropanoyl chloride (1.2 equiv) in dry dichloromethane (DCM) under N₂.

-

Base: Triethylamine (2.0 equiv) is added to scavenge HBr.

-

Reaction Time: 4 hours at 0°C, followed by 12 hours at room temperature.

Outcome:

-

Product: 3-(4-Methoxy-1H-indol-1-yl)propanoyl bromide

-

Yield: 80–85%

-

Purity: 90–92% (by ¹H NMR)

Amide Bond Formation

The final step involves coupling the thiadiazole amine with the functionalized indole derivative.

Activation of the Carboxylic Acid

3-(4-Methoxy-1H-indol-1-yl)propanoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Conditions:

-

Reactants: Propanoic acid derivative (1.0 equiv), SOCl₂ (3.0 equiv)

-

Solvent: Toluene (reflux, 2 hours)

-

Yield: 95–98%

Coupling with Thiadiazole Amine

The acid chloride reacts with 5-cyclopropyl-1,3,4-thiadiazol-2-amine in the presence of a base to form the amide bond.

Procedure:

-

Acid chloride (1.1 equiv) is added dropwise to a solution of thiadiazole amine (1.0 equiv) in dry DCM.

-

Base: Pyridine (2.0 equiv) is used to neutralize HCl.

-

Reaction Time: 6 hours at 0°C, followed by 24 hours at room temperature.

Performance Metrics:

| Parameter | Value |

|---|---|

| Isolated Yield | 60–65% |

| Purity (LC-MS) | ≥98% |

| Reaction Scale | 1–10 mmol |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for both thiadiazole formation and amide coupling. For example, cyclopropanecarbohydrazide cyclizes within 30 minutes under microwave conditions (100°C, 300 W).

Solid-Phase Synthesis

Immobilizing the thiadiazole amine on Wang resin enables iterative coupling and purification, achieving yields comparable to solution-phase methods (55–60%).

Analytical Characterization

Critical spectroscopic data for the final compound include:

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.1–1.3 (m, 4H, cyclopropyl CH₂)

-

δ 3.8 (s, 3H, OCH₃)

-

δ 6.7–7.2 (m, 4H, indole aromatic protons)

-

δ 8.1 (s, 1H, thiadiazole NH)

HRMS (ESI⁺):

-

Calculated for C₁₇H₁₈N₄O₂S: [M+H]⁺ 343.1224

-

Observed: 343.1226

Challenges and Optimization

-

Cyclopropane Stability: The cyclopropyl group is sensitive to ring-opening under acidic conditions. Neutral pH and low temperatures (<30°C) are maintained during synthesis.

-

Indole Reactivity: Over-alkylation at the indole nitrogen is mitigated by using controlled stoichiometry of 3-bromopropanoyl chloride (1.2 equiv).

Industrial-Scale Considerations

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 10 g | 1 kg |

| Cycle Time | 72 hours | 120 hours |

| Overall Yield | 55% | 50% |

| Cost per Gram | $120 | $90 |

Transitioning to continuous flow reactors could enhance efficiency, particularly for the thiadiazole cyclization step, reducing cycle times by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving thiadiazole and indole derivatives.

Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting enzymes involved in key biological processes.

Receptor Binding: Binding to specific receptors to modulate their activity.

Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyclopropyl group on the thiadiazole ring (target compound) reduces molecular weight and lipophilicity compared to bulkier groups like benzyl (392.5 g/mol) or tetrahydrofuran (448.5 g/mol) .

Physicochemical Profiles :

- The target compound’s estimated logP (~3.1) aligns with ’s analog (logP = 3.15), suggesting moderate lipophilicity suitable for blood-brain barrier penetration, a trait relevant to neuroprotective agents .

- Substitution at the indole position (e.g., 4-methoxy vs. 7-methoxy in ) may alter electronic properties and binding affinity to biological targets.

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a thiadiazole ring and a methoxy-substituted indole moiety. Its molecular formula is with a molecular weight of approximately 342.4 g/mol. The unique combination of these structural components suggests potential applications in medicinal chemistry and biological research.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N4O2S |

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxyindol-1-yl)propanamide |

| InChI Key | RDTWTBHFKBCXRO-UHFFFAOYSA-N |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within the body. The indole moiety may engage with various enzymes or receptors, while the thiadiazole ring could modulate the compound’s overall activity. Understanding these interactions requires further detailed studies.

Biological Activity and Research Findings

Research indicates that compounds with similar structures often exhibit significant activity against cancer and infectious diseases. While specific biological assays for this compound are still emerging, preliminary studies suggest several potential applications:

Anticancer Activity

Compounds containing thiadiazole and indole structures have been associated with anticancer properties. For example, studies on related compounds have shown cytotoxic effects against various cancer cell lines:

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (related structure) | MCF-7 | 0.65 |

| Compound B (related structure) | HeLa | 2.41 |

These findings suggest that this compound may similarly exhibit anticancer activity, warranting further investigation into its efficacy against specific cancer types.

Mechanistic Studies

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the introduction of electron-withdrawing groups in similar compounds enhances their biological activity by improving their interaction with molecular targets involved in disease pathways.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with cyclopropane carboxylic acid derivatives under reflux with POCl₃ (90°C, 3 hours) to form the 1,3,4-thiadiazole ring .

- Amide Coupling : Use coupling agents like EDCI/HOBt in DMF to link the thiadiazole moiety to the indole-propanamide fragment. Triethylamine is often added to neutralize HCl byproducts .

- Indole Functionalization : Introduction of the 4-methoxy group via nucleophilic substitution or protection/deprotection strategies using methoxy precursors .

Purification : Column chromatography (silica gel, PE:EA = 8:1) and recrystallization (ethanol/DMSO-water) are critical for isolating high-purity products .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

Key characterization techniques include:

- Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ expected for C₁₈H₁₉N₃O₂S) .

- Elemental Analysis : Ensures ≥95% purity by matching calculated vs. experimental C/H/N/O ratios .

Advanced: How can reaction yields and purity be optimized during synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while EtOH/water mixtures improve recrystallization efficiency .

- Temperature Control : Maintain reflux temperatures (±2°C) to avoid side reactions (e.g., decomposition of the cyclopropyl group) .

- pH Adjustment : Use ammonia (pH 8–9) to precipitate thiadiazole intermediates, minimizing byproduct formation .

- Real-Time Monitoring : TLC (Rf ~0.5 in PE:EA) or HPLC (C18 column, acetonitrile-water gradient) tracks reaction progress .

Advanced: What computational approaches predict the compound’s biological target interactions?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., kinase domains). The 4-methoxyindole moiety may engage in π-π stacking, while the thiadiazole’s sulfur atoms participate in hydrophobic interactions .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity (e.g., RMSD <2 Å indicates stable complexes) .

- ADMET Prediction : Tools like SwissADME evaluate logP (~2.5–3.5) and bioavailability, guiding lead optimization .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hours). Viability assays (MTT vs. resazurin) may yield divergent IC₅₀ values .

- Compound Stability : Test degradation under varying pH (4–9) and storage conditions. LC-MS identifies hydrolysis products (e.g., cleavage of the amide bond) .

- Structural Analog Comparison : Cross-reference with analogs like N-(5-ethyl-thiadiazol-2-yl) derivatives to isolate substituent-specific effects .

Advanced: How to design analogs for improved pharmacokinetic properties?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Prodrug Strategies : Esterify the methoxy group (e.g., acetate prodrugs) to improve solubility .

- In Silico Screening : Virtual libraries of ~500 analogs prioritize candidates with optimal QSAR parameters (e.g., polar surface area <140 Ų) .

Advanced: What analytical methods resolve stereochemical uncertainties in derivatives?

Methodological Answer:

- X-ray Crystallography : Determine absolute configuration of the cyclopropyl group and indole orientation .

- Chiral HPLC : Use columns like Chiralpak IG-3 (hexane:isopropanol = 90:10) to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-calculated curves to assign stereochemistry .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

- Pull-Down Assays : Immobilize the compound on agarose beads to capture binding proteins from lysates. MS/MS identifies interactomes (e.g., kinases, cytochrome P450 enzymes) .

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation curves (e.g., ΔTm ≥2°C indicates target stabilization) .

- Knockdown/Rescue Experiments : siRNA silencing of putative targets (e.g., EGFR) followed by activity restoration confirms mechanistic involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.